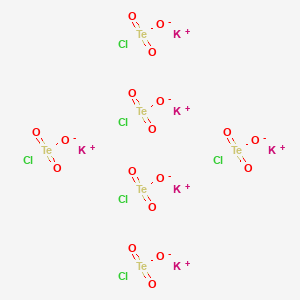![molecular formula C12H20Cl2N2 B1508643 1-[(1S)-Phenylethyl]piperazine dihydrochloride CAS No. 685105-96-8](/img/structure/B1508643.png)
1-[(1S)-Phenylethyl]piperazine dihydrochloride
Übersicht
Beschreibung
1-[(1S)-Phenylethyl]piperazine dihydrochloride, also known as 1-Phenylethylpiperazine (PEP), is a synthetic compound that belongs to the class of piperazine derivatives. PEP has gained significant attention in the scientific community due to its potential as a therapeutic agent for various medical conditions.
Wirkmechanismus
PEP acts as a partial agonist at the serotonin 5-HT1A and dopamine D2 receptors. The activation of these receptors leads to the release of neurotransmitters such as serotonin and dopamine, which play a crucial role in the regulation of mood, cognition, and behavior. The exact mechanism of action of PEP is not yet fully understood, but it is believed that PEP modulates the activity of the serotonergic and dopaminergic systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
PEP has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and humans. PEP increases the levels of serotonin and dopamine in the brain, which leads to a reduction in anxiety and depression symptoms. PEP also has a sedative effect, which may be beneficial in the treatment of insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
PEP has several advantages for lab experiments, including its easy synthesis method, low cost, and high purity. However, PEP has some limitations, including its low solubility in water, which may affect its bioavailability, and its potential toxicity at high doses.
Zukünftige Richtungen
For PEP research include the development of novel PEP analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential therapeutic application in other medical conditions, and the elucidation of its exact mechanism of action.
Wissenschaftliche Forschungsanwendungen
PEP has been studied for its potential therapeutic application in various medical conditions, including depression, anxiety, and schizophrenia. PEP acts as a serotonin and dopamine receptor agonist, which plays a crucial role in the regulation of mood, cognition, and behavior. Studies have shown that PEP has anxiolytic and antidepressant effects in animal models and humans.
Eigenschaften
IUPAC Name |
1-[(1S)-1-phenylethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;;/h2-6,11,13H,7-10H2,1H3;2*1H/t11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRRQHYZHBBNAS-IDMXKUIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725399 | |
| Record name | 1-[(1S)-1-Phenylethyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1S)-Phenylethyl]piperazine dihydrochloride | |
CAS RN |
685105-96-8 | |
| Record name | 1-[(1S)-1-Phenylethyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)










